Chloroacetaldehyde dimethyl acetal
Overview
Description
Chloroacetaldehyde dimethyl acetal, also known as this compound, is a chemical compound with the molecular formula C4H9ClO2 and a molecular weight of 124.57 g/mol . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is used in various applications, including as an intermediate in organic synthesis, in the production of pharmaceuticals, and as a reagent in chemical research .
Mechanism of Action
Target of Action
Chloroacetaldehyde dimethyl acetal, also known as Dimethylchloroacetal or 2-Chloro-1,1-dimethoxyethane, is a versatile building block in organic chemistry . It is commonly employed in the production of pharmaceuticals, agrochemicals, and fragrance compounds . The primary targets of this compound are the enzymes used for activation and transformation of vinyl chloride .
Mode of Action
The compound is highly reactive and can undergo various reactions, such as nucleophilic addition and substitution . Less reactive chloroacetaldehyde derivatives like this compound hydrolyze in acidic conditions to give chloroacetaldehyde, which may then quickly react with other reagents .
Biochemical Pathways
The compound is involved in the degradation pathway of 1,2-dichloroethane, which initially converts to chloroethanol . It also plays a role in the introduction of O - (2,2-dimethoxyethyl) groups into amylose, dextran, and a linear (1→3)-β-D-glucan .
Pharmacokinetics
Its solubility in water (52 g/l at 20 ºc) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific application. For instance, in the pharmaceutical industry, it can be used to synthesize various drugs, affecting their molecular structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it hydrolyzes in acidic conditions . Also, it should be stored in a flammables area, indicating that it is sensitive to heat and sparks . Its reactivity and stability can also be affected by moisture .
Biochemical Analysis
Biochemical Properties
Chloroacetaldehyde dimethyl acetal plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxythiol, forming hydroxy acetal . This reaction is crucial in the synthesis of certain pharmaceuticals. Additionally, this compound can hydrolyze in acidic conditions to produce chloroacetaldehyde, which can further react with other biomolecules . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially leading to modifications in protein function and gene expression . These interactions can result in changes in cellular metabolism and signaling pathways, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . This alkylation can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by modifying DNA or RNA . These molecular interactions are fundamental to understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain conditions, such as exposure to moisture or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and protein activity . These temporal effects are important for researchers to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to chloroacetaldehyde, which can further participate in various biochemical reactions . The compound interacts with enzymes such as dehydrogenases and transferases, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within cells can influence its biochemical effects, as it may target specific cellular compartments or organelles . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Chloroacetaldehyde dimethyl acetal can be synthesized through several methods:
Reaction of Acetaldehyde and Methanol: Acetaldehyde is reacted with methanol, followed by chlorination at 40°C.
Dehydration of Chloroacetaldehyde: A high-concentration aqueous solution of chloroacetaldehyde is dehydrated with methanol in the presence of anhydrous calcium chloride.
Chlorination of Vinyl Acetate: Vinyl acetate is chlorinated in methanol solution, and the resulting dichloroacetate is hydrolyzed at 50-60°C to yield 2-chloro-1,1-dimethoxyethane.
Chemical Reactions Analysis
Chloroacetaldehyde dimethyl acetal undergoes various chemical reactions:
Hydrolysis: In acidic conditions, it hydrolyzes to form chloroacetaldehyde.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Scientific Research Applications
Chloroacetaldehyde dimethyl acetal has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is employed in the production of drugs such as antithyroid agents and long-acting herbicides.
Material Science: The compound is used in the synthesis of liquid crystals and as a crosslinker in the preparation of hypercrosslinked ionic polymers.
Industrial Applications: It is used as a strengthening agent for paper and cardboard and as a starch modifier.
Comparison with Similar Compounds
Chloroacetaldehyde dimethyl acetal can be compared with other similar compounds such as:
Chloroacetaldehyde Diethyl Acetal: Similar in structure but with ethoxy groups instead of methoxy groups.
Bromoacetaldehyde Dimethyl Acetal: Similar but with a bromine atom instead of chlorine.
Aminoacetaldehyde Dimethyl Acetal: Contains an amino group instead of a chlorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different substituents attached to the acetaldehyde moiety .
Properties
IUPAC Name |
2-chloro-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJPEIBPQWDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059157 | |
Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-97-2 | |
Record name | Chloroacetaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-1,1-dimethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,1-dimethoxyethane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60388 | |
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Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-1,1-DIMETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KPA4H9T18 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Chloroacetaldehyde dimethyl acetal?
A1: this compound serves as a crucial building block in synthesizing diverse compounds:
- Aminoacetaldehyde dimethyl acetal Synthesis: It reacts with ammonia under high pressure to yield aminoacetaldehyde dimethyl acetal []. This intermediate is further utilized in the multi-step synthesis of praziquantel, an antiparasitic drug [].
- 2,4-diphenyloxazoline Derivatives: this compound acts as a key starting material in the multi-step synthesis of novel 2,4-diphenyloxazoline compounds, some exhibiting acaricidal activity against spider mites [].
- Polymer Chemistry: It acts as a terminating agent in the anionic polymerization of butadiene, introducing aldehyde functionality at the polymer chain end. Subsequent hydrogenation yields telechelic polyolefins with terminal alcohol groups []. These modified polymers can then be further functionalized, for example, by reacting them with antioxidants, UV stabilizers, or optical brighteners, to create tailored polymer additives [].
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses a reactive chloroalkyl group (–CH2Cl) and a protected aldehyde group as a dimethyl acetal.
- Nucleophilic Substitution: The chloroalkyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, as seen in its reaction with ammonia to form aminoacetaldehyde dimethyl acetal [].
- Protected Aldehyde: The dimethyl acetal group serves as a protecting group for the aldehyde functionality. This allows for selective reactions at other sites in the molecule without affecting the aldehyde. This protection is crucial in multi-step syntheses where the aldehyde is introduced at a later stage, like in the synthesis of praziquantel [].
Q3: How is this compound used in the development of novel materials?
A4: Research highlights its use in synthesizing hypercrosslinked ionic polymers []. These polymers act as efficient catalysts for carbon dioxide (CO2) cycloaddition reactions. This application underscores the potential of this compound in developing materials relevant to sustainable chemistry and CO2 capture technologies.
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